5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one
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Description
5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one is a novel compound, which has recently been the subject of scientific research due to its potential applications in various fields. This compound has a wide range of applications in the medical, chemical, and biological fields, and it is becoming increasingly popular among scientists and researchers.
Scientific Research Applications
Synthesis and Chemical Properties
5-Amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one is involved in various chemical synthesis processes. For instance, it is used in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. This synthesis demonstrates that 5-fluoro-4-trifluoromethyl-1,3-oxazole is a synthetic Tfm-Gly equivalent, showing its significance in creating complex amino acid structures (Burger et al., 2006).
In Organic Chemistry and Material Science
In the field of organic chemistry and material science, this compound is instrumental in creating various derivatives with potential applications. For example, its transformations, including the Curtius rearrangement, lead to the formation of sulfonamides and urea derivatives containing isoxazole fragments, which are significant in synthesizing functionally substituted isoxazoles (Potkin, Petkevich, & Zalesskaya, 2009).
In Photophysical and Nonlinear Optical Studies
The compound also finds use in studying photophysical and nonlinear optical properties. For instance, derivatives of 5-oxazolone, including this compound, have been synthesized to investigate their third-order nonlinear optical properties. These studies involve advanced spectroscopic techniques and contribute to understanding optical limiting behavior, which is crucial in developing optical materials (Murthy et al., 2013).
In Antimicrobial and Antimycobacterial Research
The compound's derivatives have shown antimycobacterial activity, making them promising candidates for new classes of antimycobacterial compounds. This is particularly important in the fight against diseases like Mycobacterium fortuitum (Wojciechowski & Płoszaj, 2020).
In Synthesis of Novel Compounds
It is used in the synthesis of novel compounds, such as the two-stage three-component synthesis of diaza-dioxazole derivatives. This demonstrates its utility in creating complex macrocyclic structures and oxazole fragments, contributing significantly to the field of synthetic chemistry (Merzhyievskyi et al., 2020).
properties
IUPAC Name |
5-amino-2-(2,5-difluorobenzoyl)-1,2-oxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-5-1-2-7(12)6(3-5)10(16)14-9(15)4-8(13)17-14/h1-4H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVMWDKICWGAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N2C(=O)C=C(O2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one |
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